Avermectin A2a monosaccharide is a member of the avermectin family, which consists of a group of natural products derived from the fermentation of Streptomyces avermitilis. These compounds are primarily known for their anthelmintic properties and are widely used in agriculture and veterinary medicine. Avermectin A2a is one of the four closely related major components of avermectins, alongside A1a, B1a, and B2a, each exhibiting varying degrees of biological activity and efficacy against parasites .
Avermectins are produced by the soil bacterium Streptomyces avermitilis, which synthesizes these compounds through a complex biosynthetic pathway involving polyketide synthases. The biosynthesis of avermectins involves multiple enzymatic steps that convert simple precursors into the final bioactive compounds .
The synthesis of avermectin A2a monosaccharide typically involves both natural fermentation processes and chemical modifications. The initial production occurs through the fermentation of Streptomyces avermitilis, which generates a mixture of avermectins. Following this, various synthetic methods can be employed to derive specific derivatives like the monosaccharide form.
The biosynthetic pathway begins with the formation of avermectin aglycone, followed by glycosylation reactions that incorporate sugar moieties into the aglycone structure. The glycosylation process is catalyzed by specific enzymes such as AveB, which facilitates the transfer of activated sugar units to form the final monosaccharide derivative .
The molecular structure of avermectin A2a monosaccharide features a large macrolide ring with multiple hydroxyl groups and a sugar moiety attached. The core structure is characterized by a complex arrangement of carbon rings and functional groups that contribute to its biological activity.
Avermectin A2a monosaccharide undergoes various chemical reactions during its synthesis and modification processes. Key reactions include:
The glycosylation reaction typically requires specific conditions such as the presence of activating agents (e.g., dTDP-sugar) and enzymes that facilitate the transfer of sugar units. Acid hydrolysis reactions can be controlled to minimize degradation while allowing for necessary modifications .
Avermectin A2a monosaccharide exerts its biological effects primarily through binding to glutamate-gated chloride channels in the nervous system of parasites. This binding leads to increased permeability to chloride ions, resulting in paralysis and death of the target organism.
Research indicates that avermectins exhibit high affinity for these channels, significantly disrupting neurotransmission in susceptible species. This mechanism underlies their efficacy as anthelmintics in agricultural applications .
Avermectin A2a monosaccharide is primarily utilized in:
The avermectin A2a monosaccharide originates from a highly organized biosynthetic gene cluster (ave) spanning approximately 95 kb in the Streptomyces avermitilis genome. This cluster contains two convergent polyketide synthase (PKS) transcripts (aveAI and aveAII) flanked by genes encoding post-PKS modification enzymes, regulatory proteins, and sugar biosynthesis machinery [5] [9]. The ave cluster's compact architecture ensures coordinated expression, with all genes essential for oleandrose synthesis and attachment (avrBII-BVIII) residing contiguously downstream of the PKS genes—unlike the dispersed sugar-biosynthesis genes observed in macrolides like erythromycin [5] [6].
Avermectin A2a aglycone (avermectinol) assembly is orchestrated by four multifunctional PKS proteins (AVES1–4) organized into 12 modules. This system utilizes:
Table 1: PKS Modules Governing Avermectin A2a Aglycone Structure
PKS Protein | Module | Domains | Specificity | Structural Outcome |
---|---|---|---|---|
AVES1 | 1 | KS-AT-KR-ACP | Isobutyryl-CoA | C1-C2 starter unit |
2 | KS-AT-DH-ER-KR-ACP | Methylmalonyl-CoA | C3-C5 unit; C4 methyl branch | |
AVES2 | 3 | KS-AT-KR-ACP | Malonyl-CoA | C6-C7 unit; C5-OH |
4 | KS-AT-DH-ACP | Methylmalonyl-CoA | C8-C10 unit; C22-C23 double bond | |
AVES3 | 5–8 | ... | ... | ... |
AVES4 | 9–12 | KS-AT-KR-TE | Malonyl-CoA | Macrocyclization at C1-O-C13 |
The ave cluster’s expression is governed by a hierarchical regulatory cascade:
Avermectin A2a monosaccharide, L-oleandrose (2,6-dideoxy-3-O-methyl-L-arabino-hexose), is synthesized from D-glucose-1-phosphate via a five-step pathway encoded by avrBII-BVIII [5] [6]:
The glycosyltransferase AvrB (AveBI) attaches oleandrose to the C13-OH of avermectinol using dTDP-L-oleandrose as the donor substrate. Heterologous expression of avrB in Streptomyces lividans enables glycosylation of exogenous aglycone, confirming its role in monosaccharide transfer [6] [8]. Intriguingly, AvrB can utilize alternative substrates like dTDP-L-rhamnose or dTDP-L-mycarose, yielding novel avermectin analogs when fed modified aglycones [6].
The enzymes in the oleandrose pathway exhibit stringent stereochemical specificity:
Table 2: Enzymatic Steps in L-Oleandrose Biosynthesis
Gene | Enzyme | Function | Cofactor | Product |
---|---|---|---|---|
avrBII | Glucose-1-phosphate thymidylyltransferase | dTDP activation | dTTP | dTDP-D-glucose |
avrBIII | dTDP-D-glucose 4,6-dehydratase | 4,6-Dehydration | NAD⁺ | dTDP-4-keto-6-deoxy-D-glucose |
avrBIV | 3,5-Epimerase | C3/C5 epimerization | None | dTDP-4-keto-L-lyxo-hexose |
avrBV | 3-Ketoreductase | C3 reduction | NADPH | dTDP-L-olivose |
avrBVI | 3-O-Methyltransferase | 3-O-methylation | SAM | dTDP-L-oleandrose |
Mutations in avrBVI accumulate demethylated avermectins (e.g., A2a-3″-desmethyl), proving methylation occurs at the nucleotide-sugar level [6]. Substrate flexibility is observed at AvrB (glycosyltransferase), which tolerates structural variations in the aglycone, enabling synthesis of hybrid avermectins like A2a-α-L-rhamnoside [6] [8].
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7